molecular formula C7H15ClN2 B599638 (S)-Quinuclidin-3-amine hydrochloride CAS No. 137661-30-4

(S)-Quinuclidin-3-amine hydrochloride

Cat. No. B599638
Key on ui cas rn: 137661-30-4
M. Wt: 162.661
InChI Key: KHAKFKRESWHJHB-OGFXRTJISA-N
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Patent
US04870181

Procedure details

To a reactor having an agitator were added 11 liters of water, 7.30 kg (36.7 mole) of 3-aminoquinuclidine dihydrochloride and a solution made by mixing 2.93 kg (36.7 mole) of 50% sodium hydroxide and 2.44 kg of crushed ice to give a solution of 3-aminoquinuclidine monohydrochloride. To the cooled reactor solution (30° C.) was added a solution of 45 liters of pyridineand 8.12 kg (40.3 moles, i.e., an excess over the 3-aminoquinuclidine) of 4-amino-5-chloro-2-methoxybenzoic acid, an additional 10 liters of pyridine being used to rinse all the latter solution into the reactor. Cooling was stopped and the reaction mixture was stirred for 1/2 hr. To the reaction mixture was added 8.89 kg (43.0 moles) of warm melted DCC and the mixture was stirred at 25° C. for 6 hr. TLC of a sample, using 15% ammonium hydroxide in methanol on a silica gel plate by the method of P. Haefelfinzer in J. of Chromatography, 48 (184) 1970, showed the presence of unreacted 3-aminoquinuclidine. An additional 3.48 kg (16.8 mole) of DCC was added and the mixture was stirred for 16 hr. A repeat of the TLC test showed no 3-aminoquinuclidine was present.
Quantity
2.93 kg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2.44 kg
Type
reactant
Reaction Step One
Quantity
7.3 kg
Type
reactant
Reaction Step Two
Name
Quantity
11 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[NH2:3][CH:4]1[CH:9]2[CH2:10][CH2:11][N:6]([CH2:7][CH2:8]2)[CH2:5]1.[OH-].[Na+]>O>[ClH:1].[NH2:3][CH:4]1[CH:9]2[CH2:10][CH2:11][N:6]([CH2:7][CH2:8]2)[CH2:5]1 |f:0.1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
2.93 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
2.44 kg
Type
reactant
Smiles
Step Two
Name
Quantity
7.3 kg
Type
reactant
Smiles
Cl.Cl.NC1CN2CCC1CC2
Name
Quantity
11 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reactor having

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1CN2CCC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04870181

Procedure details

To a reactor having an agitator were added 11 liters of water, 7.30 kg (36.7 mole) of 3-aminoquinuclidine dihydrochloride and a solution made by mixing 2.93 kg (36.7 mole) of 50% sodium hydroxide and 2.44 kg of crushed ice to give a solution of 3-aminoquinuclidine monohydrochloride. To the cooled reactor solution (30° C.) was added a solution of 45 liters of pyridineand 8.12 kg (40.3 moles, i.e., an excess over the 3-aminoquinuclidine) of 4-amino-5-chloro-2-methoxybenzoic acid, an additional 10 liters of pyridine being used to rinse all the latter solution into the reactor. Cooling was stopped and the reaction mixture was stirred for 1/2 hr. To the reaction mixture was added 8.89 kg (43.0 moles) of warm melted DCC and the mixture was stirred at 25° C. for 6 hr. TLC of a sample, using 15% ammonium hydroxide in methanol on a silica gel plate by the method of P. Haefelfinzer in J. of Chromatography, 48 (184) 1970, showed the presence of unreacted 3-aminoquinuclidine. An additional 3.48 kg (16.8 mole) of DCC was added and the mixture was stirred for 16 hr. A repeat of the TLC test showed no 3-aminoquinuclidine was present.
Quantity
2.93 kg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2.44 kg
Type
reactant
Reaction Step One
Quantity
7.3 kg
Type
reactant
Reaction Step Two
Name
Quantity
11 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[NH2:3][CH:4]1[CH:9]2[CH2:10][CH2:11][N:6]([CH2:7][CH2:8]2)[CH2:5]1.[OH-].[Na+]>O>[ClH:1].[NH2:3][CH:4]1[CH:9]2[CH2:10][CH2:11][N:6]([CH2:7][CH2:8]2)[CH2:5]1 |f:0.1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
2.93 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
2.44 kg
Type
reactant
Smiles
Step Two
Name
Quantity
7.3 kg
Type
reactant
Smiles
Cl.Cl.NC1CN2CCC1CC2
Name
Quantity
11 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reactor having

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1CN2CCC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04870181

Procedure details

To a reactor having an agitator were added 11 liters of water, 7.30 kg (36.7 mole) of 3-aminoquinuclidine dihydrochloride and a solution made by mixing 2.93 kg (36.7 mole) of 50% sodium hydroxide and 2.44 kg of crushed ice to give a solution of 3-aminoquinuclidine monohydrochloride. To the cooled reactor solution (30° C.) was added a solution of 45 liters of pyridineand 8.12 kg (40.3 moles, i.e., an excess over the 3-aminoquinuclidine) of 4-amino-5-chloro-2-methoxybenzoic acid, an additional 10 liters of pyridine being used to rinse all the latter solution into the reactor. Cooling was stopped and the reaction mixture was stirred for 1/2 hr. To the reaction mixture was added 8.89 kg (43.0 moles) of warm melted DCC and the mixture was stirred at 25° C. for 6 hr. TLC of a sample, using 15% ammonium hydroxide in methanol on a silica gel plate by the method of P. Haefelfinzer in J. of Chromatography, 48 (184) 1970, showed the presence of unreacted 3-aminoquinuclidine. An additional 3.48 kg (16.8 mole) of DCC was added and the mixture was stirred for 16 hr. A repeat of the TLC test showed no 3-aminoquinuclidine was present.
Quantity
2.93 kg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2.44 kg
Type
reactant
Reaction Step One
Quantity
7.3 kg
Type
reactant
Reaction Step Two
Name
Quantity
11 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[NH2:3][CH:4]1[CH:9]2[CH2:10][CH2:11][N:6]([CH2:7][CH2:8]2)[CH2:5]1.[OH-].[Na+]>O>[ClH:1].[NH2:3][CH:4]1[CH:9]2[CH2:10][CH2:11][N:6]([CH2:7][CH2:8]2)[CH2:5]1 |f:0.1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
2.93 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
2.44 kg
Type
reactant
Smiles
Step Two
Name
Quantity
7.3 kg
Type
reactant
Smiles
Cl.Cl.NC1CN2CCC1CC2
Name
Quantity
11 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reactor having

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1CN2CCC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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